N-2-biphenylyl-2-ethoxybenzamide
Description
N-2-Biphenylyl-2-ethoxybenzamide is a benzamide derivative characterized by a biphenylyl group attached to the benzamide core via an ethoxy linker. Benzamides are known for their versatility in drug design due to their hydrogen-bonding capacity and structural modularity, which enable interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-ethoxy-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-24-20-15-9-7-13-18(20)21(23)22-19-14-8-6-12-17(19)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYNJFFZTCDQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
N-2-biphenylyl-2-ethoxybenzamide has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines. For instance, derivatives of benzamides have shown effectiveness in inhibiting the proliferation of glioblastoma cells, which are notoriously difficult to treat due to their aggressive nature and resistance to conventional therapies .
Case Study: In Vitro Efficacy
- A study demonstrated that certain benzamide derivatives could downregulate androgen receptor (AR) levels in glioblastoma cells, leading to reduced tumor growth in xenograft models . This suggests that this compound may possess similar mechanisms of action, warranting further investigation.
1.2 Neuroprotective Properties
Compounds based on the benzamide structure have been noted for their neuroprotective effects. They may modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Material Science Applications
2.1 Molecular Rotors and Switches
The biphenyl moiety in this compound allows for interesting photophysical properties, making it a candidate for use in molecular rotors and switches. These materials can be utilized in smart materials and nanotechnology applications .
Case Study: Photochemical Applications
- Stiff-stilbene derivatives have been extensively researched for their ability to undergo photoisomerization, which can be harnessed in developing optical switches and sensors . The structural similarities suggest that this compound could be explored for similar applications.
Synthetic Applications
3.1 Reaction Intermediates
This compound can serve as a synthetic intermediate in the development of more complex molecules. Its structure allows for modifications that can lead to the synthesis of novel compounds with enhanced biological activities or material properties .
3.2 Coupling Reactions
The compound may also participate in selective coupling reactions, which are crucial in organic synthesis. Recent advancements have shown that benzamides can be effectively coupled with various reagents under mild conditions, expanding the toolkit available for synthetic chemists .
Summary of Findings
Comparison with Similar Compounds
Key Observations :
- The ethylhexyl group in increases hydrophobicity, favoring applications in lipid-based formulations.
- N-Salicyloylglycine contains a hydroxyl group, enabling hydrogen bonding distinct from the ethoxy group in the target compound.
Physicochemical Properties
Limited data are available for this compound, but inferences can be drawn from analogs:
- Solubility : The biphenylyl group likely reduces aqueous solubility compared to polar derivatives like N-salicyloylglycine .
- Stability : Ethoxy groups generally enhance metabolic stability compared to hydroxylated analogs (e.g., salicyloylglycine) .
- Crystallinity: Benzamides with planar substituents (e.g., dichlorobenzylidene in ) often exhibit pronounced crystallinity, as seen in related crystal structures .
Q & A
Q. What are the standard synthetic routes for N-2-biphenylyl-2-ethoxybenzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis involves coupling a biphenylyl amine with an ethoxybenzoyl chloride derivative. Key steps include:
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Reduction : Pd/C-catalyzed hydrogenation (e.g., H₂ in MeOH, 18 hours at room temperature) to reduce nitro or protective groups .
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Amide Coupling : Use coupling agents like methyl 3-(chlorocarbonyl)propanoate in CH₂Cl₂ with pyridine (1 hour, room temperature) .
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Purification : Recrystallization with methanol or ethanol to achieve >95% purity .
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Optimization : Adjust reaction time (e.g., 18–24 hours for hydrogenation) and solvent polarity (CH₂Cl₂ vs. DMF) to improve yield .
Reaction Step Reagents/Conditions Yield Optimization Hydrogenation Pd/C, H₂, MeOH, 18 h, RT Extend time to 24 h for stubborn substrates Amide Formation Pyridine, CH₂Cl₂, 1 h, RT Use anhydrous solvents to avoid hydrolysis Purification Recrystallization (MeOH) Slow cooling enhances crystal purity
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.3–1.5 ppm for ethoxy CH₃, δ 4.0–4.2 ppm for OCH₂; δ 7.5–8.5 ppm for aromatic/amide protons) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to confirm purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS (e.g., m/z 343.4 [M+H]⁺ for related benzamides) .
Intermediate Research Questions
Q. How should researchers approach the optimization of reaction conditions when scaling up synthesis?
- Methodological Answer :
- Catalyst Loading : Increase Pd/C from 5% to 10% to maintain efficiency at larger scales .
- Solvent Selection : Replace CH₂Cl₂ with toluene for safer high-temperature reactions .
- Workflow : Use continuous flow reactors for intermediates prone to degradation .
Q. What solvent systems and catalysts are effective in coupling reactions for this compound intermediates?
- Methodological Answer :
- Coupling Agents : Carbodiimides (e.g., DCC) or chloroformates (e.g., methyl chloroformate) in CH₂Cl₂ .
- Bases : Pyridine or DIPEA to neutralize HCl byproducts .
- Catalysts : Pt/C for selective hydrogenation of nitro groups without affecting ethoxy substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
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Substituent Variation : Synthesize analogs with halogens (e.g., -Cl, -Br) or electron-withdrawing groups on the biphenyl ring .
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Bioassays : Test against enzyme targets (e.g., Trypanosoma brucei inhibitors) using dose-response curves (IC₅₀ values) .
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Computational Modeling : Dock derivatives into protein active sites (e.g., via AutoDock Vina) to predict binding affinities .
Substituent Biological Activity Reference -OCH₂CH₃ Enhanced solubility, moderate activity -Cl Increased potency (IC₅₀ = 0.5 μM in Trypanosoma)
Q. How can contradictions between computational predictions and experimental data for benzamide derivatives be resolved?
- Methodological Answer :
- Validation : Cross-check DFT-calculated dipole moments with experimental crystallographic data (e.g., bond angles from X-ray diffraction) .
- Error Analysis : Compare calculated logP values (e.g., via ChemAxon) with HPLC-measured partition coefficients .
- Case Study : A predicted IC₅₀ of 1.2 μM for a chloro-derivative mismatched experimental 0.5 μM; recalibrate force fields to account for solvation effects .
Q. What methodologies determine the three-dimensional structure of this compound via crystallography?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion (e.g., ethanol/water mixtures) to obtain single crystals .
- Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement : SHELXL software to model thermal displacement parameters and hydrogen bonding (e.g., N–H⋯O interactions) .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected peaks in this compound derivatives?
- Methodological Answer :
- Impurity Source : Incomplete coupling reactions leave unreacted amines (detectable at δ 2.5–3.5 ppm) .
- Solution : Reflux with excess ethoxybenzoyl chloride and monitor via TLC (Rf = 0.6 in EtOAc/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
